Journal Name:Current Opinion in Colloid & Interface Science
Journal ISSN:1359-0294
IF:8.209
Journal Website:http://www.sciencedirect.com/science/journal/13590294
Year of Origin:1996
Publisher:Elsevier BV
Number of Articles Per Year:72
Publishing Cycle:Bimonthly
OA or Not:Not
Current Opinion in Colloid & Interface Science ( IF 8.209 ) Pub Date: 2023-07-13 , DOI:
10.1021/acsanm.3c01999
Piezoelectric catalysis has become an emerging research field in recent years, which has received extensive attention. Nanoparticles and nanowires have been developed as piezoelectric catalytic materials. However, in practical research, the use of nanoparticles is not easy for the recovery of samples and will cause secondary pollution, and the current piezoelectric catalysis requires the help of high-frequency ultrasound, which increases the consumption of extra energy and cannot be applied on a large scale. In this study, a self-supporting macroscopic flexible inorganic (Ba,Ca)TiO3:Pr nanofiber membrane was successfully prepared by electrospinning. Natural energy (water flushing) was used to drive the flexible inorganic (Ba,Ca)TiO3:Pr nanofiber membrane for piezoelectric catalytic degradation of organic dyes. The results show that the flexible inorganic (Ba,Ca)TiO3:Pr nanofiber membrane driven by water washing has an obvious piezoelectric catalytic degradation effect on dyes. When the water flow rate was 450 L/h and the concentration of CR solution was 10 mg/L, the catalytic efficiency can reach 91.69%. This study provides a green and feasible method for the preparation of flexible inorganic piezoelectric catalytic materials and the catalytic degradation of organic dyes.
Current Opinion in Colloid & Interface Science ( IF 8.209 ) Pub Date: 2023-07-14 , DOI:
10.1021/acsanm.3c01428
Immunotherapy and multifactor-induced chemoresistance for HNSCC are accompanied by a high incidence of adverse side effects. In clinics, it is urgently required to alleviate adverse effects and improve chemosensitivity. The drug delivery system (named TP NPs) based on poly (I:C) was synthesized using poly(ethylene glycol) (PEG) diamine as the shell. The NPs triggered in situ antitumor immune response and effectively enhanced the sensitivity of cancer cells to cisplatin. Meanwhile, TP NPs proved a slow release rate of PIC, and PIC binds to the TLR3 receptor in the cytoplasm, upregulating the tumor suppressor gene RHCG. Furthermore, TP NPs accumulated at the tumor site and triggered antitumor immune activation, including promoting DC maturation and shifting macrophages into M1 macrophages in a xenograft mouse tumor model. TP NPs effectively destroyed the tumors via combinatorial therapy in vitro and in vivo, providing a strategy for head and neck squamous cell carcinoma.
Current Opinion in Colloid & Interface Science ( IF 8.209 ) Pub Date: 2023-07-24 , DOI:
10.1021/acsanm.3c02346
The rational design of multiphasic interfaces is an efficient way to fabricate favorable catalysts for bifunctional oxygen reduction and oxygen evolution reactions (ORR/OER). Herein, the hybrid metallic nanoparticles composed of Co, CoO, and Ce-doped WO3 are anchored on the external surface of the preprepared catalysts (PZF-2-700) by pyrolyzing a unique polyoxometalate (POM)-containing metal–organic framework (MOF) precursor. The multiple heterointerfaces in the PZF-2-700 material surface provide defects as the catalytic active sites for the OER. Besides, the Co and CoO with Co–N–C, N–C, and Co–O in PZF-2-700 afford efficient catalytic performance for the ORR. Furthermore, the strong built-in field of PZF-2-700 enables the heterointerfaces with opposite charges and facilitates the electron transfer capacity throughout the structure. Based on this, the produced PZF-2-700 exhibits a small potential gap of 679 mV between the ORR and the OER. The homemade zinc–air battery (ZAB) with PZF-2-700 as the cathode catalyst displays a power density of 146.9 mW cm–2 and a charge/discharge cycling stability for 311 h with a charge–discharge period of 10 min, which offers a promising cathode catalyst for environment-friendly ZABs.
Current Opinion in Colloid & Interface Science ( IF 8.209 ) Pub Date: 2023-07-26 , DOI:
10.1021/acsanm.3c02360
Tribocatalysts possessing advantages of high performance, eco-friendliness, and low cost also without causing secondary pollution are ideally and highly desirable for practical applications but remain challenging. Here, we demonstrate that eco-friendly and low-cost Fe2O3 nanoparticles exhibit superior tribocatalytic performance through harvesting low-frequency mechanical energy. Rhodamine B (RhB) is completely degraded by Fe2O3 nanoparticles within 15 h under low-frequency magnetic stirring, and the catalytic efficiencies are always maintained above 96% during five consecutive cycles. Systematical experimental explorations indicate that the tribocatalytic performance of Fe2O3 can be improved by increasing the stirring speed and friction area, and the tribocatalytic activity is significantly enhanced under ultrasonic vibration. The friction between Fe2O3 nanoparticles and the magnetic rod and Fe2O3 and the glass cup bottom plays key roles in the degradation of RhB, while the friction between Fe2O3 and water also makes a weak contribution. Catalytic mechanism investigations reveal that the friction-generated positive charges directly decompose dyes, but electrons first react with oxygen to generate superoxide (•O2–) radicals, and then •O2– participates in the degradation of dyes. This work expands the range of tribocatalysts and demonstrates that Fe2O3 is advantageous for its eco-friendliness, low cost, and high performance, which can act as a tribocatalyst for organic pollutant degradation through mechanical friction.
Current Opinion in Colloid & Interface Science ( IF 8.209 ) Pub Date: 2023-07-25 , DOI:
10.1021/acsanm.3c02816
Although considerable efforts have been devoted to this endeavor, bacterial infections and contamination of medical device surfaces and biointerfaces remain a challenge. Herein, we constructed an Ag/MoS2 nanozyme-modified hydrogel (Ag-HG) dressing with enhanced adhesion and self-healing. Ag-HG showed remarkable antibacterial effects against E. coli and Staphylococcus aureus. The Ag-HG dressing exhibited antibacterial properties with antibacterial efficacies of 72.6% and 72.7% against E. coli and Staphylococcus aureus, respectively. Moreover, this dressing disabled bacteria more efficiently with the assistance of H2O2, reaching antibacterial efficacies of 99.99% and 99.92%, respectively. Multiple modes of antimicrobial action appeared to act synergistically to inhibit microbial growth in the hydrogel dressing. Ag-HG generated reactive oxygen species to damage bacteria and trapped and confined them owing to its porous structure. The synergistic antibacterial effect of the two aspects enhanced the sterilization performance. In vivo experiments showed that the Ag-HG dressing could effectively treat skin surface wounds and accelerate wound healing. The biocompatibility of the Ag-HG dressing was verified using hematoxylin and eosin (H&E) staining. In summary, adhesion-enhanced self-healing nanozyme-modified hydrogel dressing with synergistically antibacterial activity is a promising candidate for applications that require biocompatible and antimicrobial surfaces.
Current Opinion in Colloid & Interface Science ( IF 8.209 ) Pub Date: 2023-07-27 , DOI:
10.1021/acsanm.3c02224
An oriented cylindrical mesoporous silica (MPS) film has been synthesized on rubbing-treated (rubbed) polyimide (PI), which has the potential to be used as a surface-modified technology for biomedical catheters. However, the oriented cylindrical MPS film lacked isotropic mechanical properties because the cylindrical mesostructures were uniaxially oriented. Thus, it is possible to improve the isotropic properties of cylindrical MPS films by cross-laminating their cylindrical mesostructure. In this study, an orthogonally stacked and cylindrically oriented MPS film with two layers (2-L-MPS) was successfully synthesized through the following processes: (i) The 1st-layer-oriented MPS film was synthesized on the 1st-layer-rubbed PI film. (ii) The 2nd-layer-rubbed PI film was coated on the 1st-layer-oriented MPS film where the rubbing direction was perpendicular to that of the 1st-layer-rubbed PI film. (iii) The 2nd-layer-oriented MPS film was synthesized on the 2nd-layer-rubbed PI film. As for the 2-L-MPS film, it was proved that the orthogonally stacked and cylindrically oriented MPS film with 2-layer from the φ-scan XRD patterns, and the pore diameters of the 1st- and 2nd-layer-oriented MPS films were 3.7 and 4.8 nm from the Barrett–Joyner–Halenda (BJH) pore size distributions. The isotropic mechanical property of the 2-L-MPS film is thought to be enhanced by orthogonal stacking. Subsequently, the 2-L-MPS films were immersed into α,β,γ,δ-tetrakis(1-methylpyridinium-4-yl)porphyrin p-toluenesulfonate (TMPyP) solutions with different concentrations, and the structures of the immersed 2-L-MPS films were evaluated and the adsorption states of TMPyP were investigated. The mesostructures of the 2-L-MPS films were still maintained after being immersed in the TMPyP solutions. Moreover, 2-L-MPS showed the different molecular adsorption states of TMPyP at the 1st- and 2nd-layer-oriented mesopores because of the difference in the pore size between each MPS layer. In the future, it is expected to be applied as a surface modification technology to endue biomedical materials such as PI catheters with excellent mechanical properties and oriented cell adhesion properties. Moreover, it has the potential to be used as a coating material that loads two drug molecules with different molecular diameters and releases them in a sustained manner by utilizing the difference in the pore size between the 1st- and 2nd-layer-oriented mesopores.
Current Opinion in Colloid & Interface Science ( IF 8.209 ) Pub Date: 2023-07-20 , DOI:
10.1021/acsanm.3c02258
In this study, triangular silver nanoplates (TAgNPs) with various sizes were prepared using a seed-mediated growth method. The TAgNPs/GO and TAgNPs/rGO nanohybrids were synthesized by using graphene oxide (GO) and reduced graphene oxide (rGO), respectively. Furthermore, nanohybrid surface-enhanced Raman scattering (SERS) substrates with high sensitivity have been prepared that can be used for the SERS-based detection of biological targets. Our experimental results show that the SERS signals were enhanced when the TAgNPs have a shorter edge length. Such an enhancement was further promoted by the lightning rod effect at the sharp tips of the TAgNPs. Moreover, GO has good dispersibility in water, and the thickness of GO flakes is ∼5 nm. The TAgNPs/GO nanohybrid exhibits an improved signal enhancement effect when compared to the TAgNPs because of the hot spot excited along the z-axis. In addition, many oxygen-containing moieties on the surface of GO (e.g., hydroxyl, carboxylic, and epoxide moieties) can form hydrogen bonds with Pluronic F-127-coated TAgNPs, which improves the dispersion of the TAgNPs on the surface of GO. The π–π stacking interactions formed between GO and adenine can also improve the stability of the molecular structure, thereby increasing the adsorption of adenine molecules on the substrate. The limit of detection (LOD) and SERS enhancement factor for adenine were determined to be 10–9 M and 1.09 × 108 using TAgNPs/GO (40:1 w/w), respectively. For the detection of bacteria, the SERS technique can effectively reduce the detection time and achieve good detection results, even with low detection limits. The LOD for Staphylococcus aureus is only 102 CFU/mL using TAgNPs/GO. This result revealed that TAgNPs/GO has great market potential as a SERS substrate and can be widely used for the detection of bacteria.
Current Opinion in Colloid & Interface Science ( IF 8.209 ) Pub Date: 2023-07-24 , DOI:
10.1021/acsanm.3c02026
Over the past few decades, the disposal of various industrial pollutants such as organic dyes, heavy metal ions, pesticides, and phenolic compounds has led to the deterioration of the quality of freshwater; even with the 70% water coverage over the earth, there is meager access to freshwater sources. Against the drawbacks of conventional water purification methods such as sludge production and generation of toxic byproducts, the adsorption process is regarded as an efficient and economical strategy for the treatment of wastewater. Among various available adsorbents, cyclodextrin-based nanosponges have evolved as prominent adsorbents for treating wastewater and are considered a cost-effective option with minimal energy and time requirements. Owing to their porous nature, cone-like structure, cross-linked three-dimensional network, and special architecture of the hydrophilic and hydrophobic moieties wherein the hydrophobic core can form inclusion complexes with pollutants via host–guest interactions while hydrophilic edges interact with pollutants through hydrogen-bonding and electrostatic interactions, they are effective adsorbents for the removal of a variety of pollutants such as heavy metals, organic dyes, phenols, and pesticides. Additionally, the number of active sites in these nanosponges could be enhanced by hybridizing with other adsorbents or by functionalization with magnetic nanoparticles. This review deliberates various water purification methods and underlines the limitations of using other conventional methods over adsorption. The strategies to synthesize β-cyclodextrin-based nanosponges deploying various cross-linkers and their further modifications have been discussed in detail. Finally, the application of these nanosponges for the effective removal of assorted pollutants from wastewater highlighting the adsorption mechanism in certain cases is cogitated.
Current Opinion in Colloid & Interface Science ( IF 8.209 ) Pub Date: 2023-07-24 , DOI:
10.1021/acsanm.3c02028
The combination of biomass and functional polymers has always been an urgent challenge for the field of renewable energy storage materials. In this work, polyaniline-modified lignin is synthesized by in situ oxidation polymerization using lignin with different physical and chemical properties as a precursor raw material. The results imply that the physical and chemical properties of lignin significantly affect the degree and distribution of polyaniline polymerization, thus seriously affecting the conversion of lignin macromolecules and polyaniline segments during electrospinning and heat treatment. The obtained polyaniline-/biomass-based carbon nanofibers (CNFs) exhibit an excellent capacitance of 420 F/g at 1.0 A/g. Furthermore, the fabricated asymmetric supercapacitor delivers a high energy density of 29.4 W h/kg at a power density of 8 kW/kg in 1 M Na2SO4 with a good cycling stability (98.2% capacitance retention after 10,000 cycle numbers). In addition, biomass-based CNFs exhibit excellent flame retardant properties and fast thermal sensing properties (about 1.5 s). This work proposes the response relationship between chemical structure and chemical modification for the process of high-value utilization of lignin, which has important reference value for the development of high-quality biomass-based materials in supercapacitors.
Current Opinion in Colloid & Interface Science ( IF 8.209 ) Pub Date: 2023-07-20 , DOI:
10.1021/acsanm.3c02158
Metal-based sulfides are favored by researchers because of their high theoretical capacity, but their inherent volume expansion problems limit their further applications. To address the above issues, we prepared ZnS-Sb@C@rGO core–shell nanosphere anode materials for high-performance sodium-ion batteries (SIBs). The ZnS-Sb heteromeric core with synergistic effects was designed to facilitate rapid electrolyte penetration and accelerate Na+ transformation kinetics. Meanwhile, the double coating of the outer carbon shell and rGO layer provides rich sodium embedding sites and improves the conductivity and charge transfer capability of the composite. Its unique layered heterogeneous structure design provides a lot of buffer space and effectively prevents the shedding of active substances. The composite has excellent electrochemical properties in sodium-ion batteries, with a high initial discharge specific capacity of 1117.1 mAh g–1 at 0.1 A g–1. The battery achieves a long cycle life, and the discharge specific capacity is 210.3 mAh g–1 after 300 cycles at 1 A g–1. This novel structural design may be one of the feasible solutions to achieve the excellent properties of SIB anode materials.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学2区 | CHEMISTRY, PHYSICAL 物理化学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
1.10 | 119 | Science Citation Index Expanded | Not |
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